Unique Structural Identity: Definitive Differentiation from 5F-PB-22 via Fluorine Position
Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate is a specific positional isomer of the broader class of fluoro-PB-22 compounds. Its defining characteristic is the placement of the fluorine atom on the fourth carbon of the pentyl chain, whereas the more commonly referenced 5F-PB-22 possesses this fluorine on the fifth carbon . This seemingly minor shift in atomic arrangement results in a distinct chemical entity with its own unique CAS registry number (2365471-15-2), differentiating it from 5F-PB-22 (CAS 1400742-41-7) . This structural difference is not just nomenclature; it necessitates the use of specific analytical techniques like solid deposition GC-IRD and NMR spectroscopy for unambiguous identification, as standard GC-MS methods alone are insufficient [1].
| Evidence Dimension | Position of Fluorine Atom on Pentyl Chain |
|---|---|
| Target Compound Data | 4-fluoropentyl (fluorine on carbon 4) |
| Comparator Or Baseline | 5F-PB-22 (CAS 1400742-41-7) with 5-fluoropentyl (fluorine on carbon 5) |
| Quantified Difference | Positional isomer; shift of fluorine by one carbon atom |
| Conditions | Chemical structure analysis; validated by NMR and GC-IRD |
Why This Matters
For forensic laboratories and analytical chemists, this structural difference dictates that a 5F-PB-22 standard cannot be used as a surrogate; procurement of this specific isomer is required for accurate identification and quantification of seized materials.
- [1] Koh, S.X., et al. (2017) Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International, 280, 158-165. doi:10.1016/j.forsciint.2017.08.012 View Source
